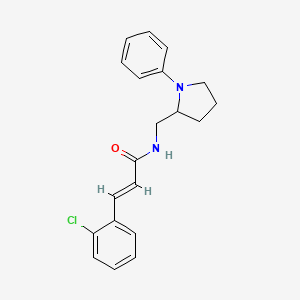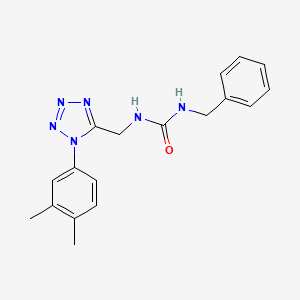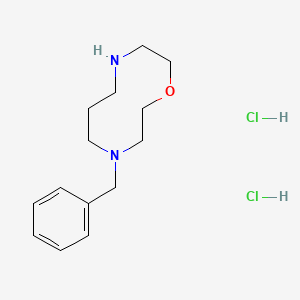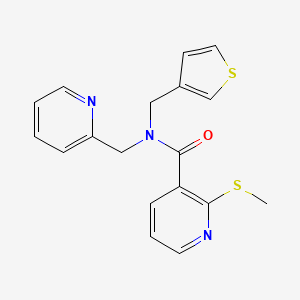
(E)-3-(2-chlorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-chlorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide is a chemical compound that has been widely studied for its potential therapeutic uses. This compound is also known as CPP-115 and has shown promise in the treatment of various neurological disorders.
Scientific Research Applications
Corrosion Inhibition
Acrylamide derivatives, such as those described in the synthesis and application of photo-cross-linkable polymers, have been explored for their potential in corrosion inhibition. Specifically, polymers synthesized through click chemistry demonstrated significant efficiency in inhibiting mild steel corrosion in hydrochloric acid medium, showcasing their potential as protective coatings in industrial applications (Baskar et al., 2014).
Polymer Chemistry and Materials Science
Acrylamide derivatives play a crucial role in the development of novel polymeric materials. Controlled radical polymerization techniques, such as RAFT (Reversible Addition−Fragmentation chain Transfer) polymerization, have been utilized to synthesize polymers with acrylamide units containing amino acid moieties. These polymers exhibit controlled molecular weight and polydispersity, which are critical for applications in drug delivery and tissue engineering (Mori et al., 2005).
Agrochemical Research
In the realm of agrochemicals, acrylamide derivatives have been synthesized for their herbicidal activities. Compounds such as 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates demonstrated significant herbicidal effectiveness, highlighting the potential of acrylamide derivatives in developing new classes of herbicides (Qingmin Wang et al., 2004).
Biochemistry and Biomedical Applications
The study of acrylamide's biochemistry, including its metabolism, pharmacology, and toxicology, provides insights into its role in human health and potential therapeutic applications. Research on the chemistry and safety of acrylamide has contributed to understanding its formation in food and its biological effects, offering a basis for developing strategies to mitigate its presence in the diet (Friedman, 2003).
Advanced Functional Materials
Acrylamide derivatives have been engineered into organic sensitizers for solar cell applications, demonstrating the versatility of these compounds in renewable energy technologies. Sensitizers such as JK-1 and JK-2, featuring acrylamide units, have shown high efficiency in converting incident photons to current, underscoring the potential of acrylamide derivatives in enhancing the performance of photovoltaic devices (Sanghoon Kim et al., 2006).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c21-19-11-5-4-7-16(19)12-13-20(24)22-15-18-10-6-14-23(18)17-8-2-1-3-9-17/h1-5,7-9,11-13,18H,6,10,14-15H2,(H,22,24)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSYMKHPEZKPPA-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2958608.png)
![4-tert-butyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2958609.png)
![Ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2958611.png)
![2-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2958612.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2958613.png)


![4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate](/img/structure/B2958616.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2958617.png)
![2,5-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2958620.png)


![N-(3,4-dichlorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2958627.png)